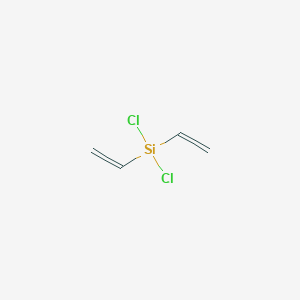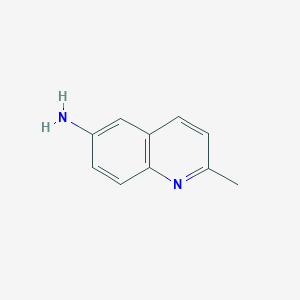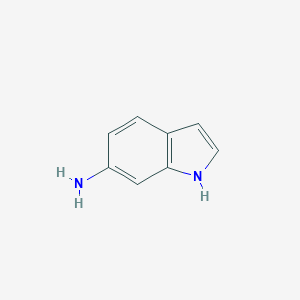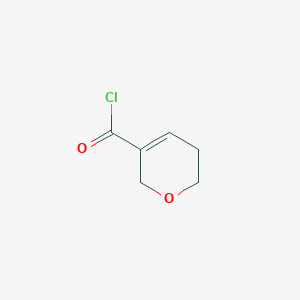
3,6-Dihydro-2H-pyran-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydro-2H-pyran-5-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is not fully understood. However, it is believed that this compound can undergo nucleophilic substitution reactions with various functional groups, including alcohols, amines, and thiols. This reactivity makes 3,6-Dihydro-2H-pyran-5-carbonyl chloride a useful building block in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride. However, studies have shown that this compound can be metabolized to 5-(hydroxymethyl)furfural, which has been shown to have cytotoxic and genotoxic effects in vitro. Further research is needed to fully understand the potential health effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6-Dihydro-2H-pyran-5-carbonyl chloride in lab experiments is its reactivity with various functional groups, which allows for the synthesis of a wide range of organic compounds. Additionally, the synthesis method for 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been optimized to produce high yields of pure product. However, one limitation of using this compound is its potential health effects, which may require additional safety precautions in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,6-Dihydro-2H-pyran-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride can be further investigated for its potential applications in the synthesis of pharmaceuticals and materials. Further research is also needed to fully understand the health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.
In conclusion, 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a versatile building block that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for organic synthesis. However, further research is needed to fully understand the potential health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.
Synthesemethoden
The synthesis of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a multi-step process that involves the reaction of 5-hydroxymethylfurfural with thionyl chloride in the presence of pyridine. The resulting product is then treated with acetic anhydride to form the final product. This synthesis method has been optimized to produce high yields of 3,6-Dihydro-2H-pyran-5-carbonyl chloride with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydro-2H-pyran-5-carbonyl chloride has been widely used in scientific research due to its unique properties. This compound can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been used as a reagent in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Eigenschaften
CAS-Nummer |
133609-62-8 |
|---|---|
Produktname |
3,6-Dihydro-2H-pyran-5-carbonyl chloride |
Molekularformel |
C6H7ClO2 |
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
3,6-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2 |
InChI-Schlüssel |
REOBYVOZNUNDJW-UHFFFAOYSA-N |
SMILES |
C1COCC(=C1)C(=O)Cl |
Kanonische SMILES |
C1COCC(=C1)C(=O)Cl |
Synonyme |
2H-Pyran-3-carbonyl chloride, 5,6-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



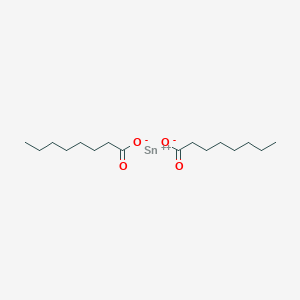
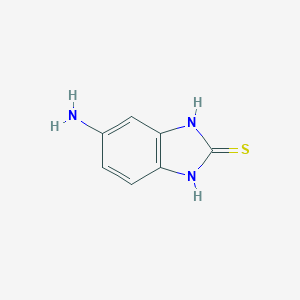
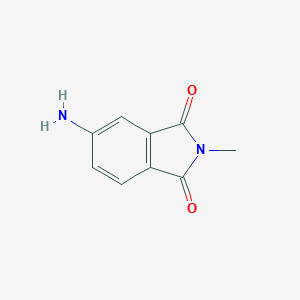
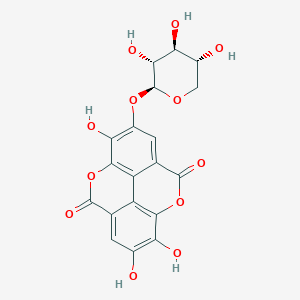

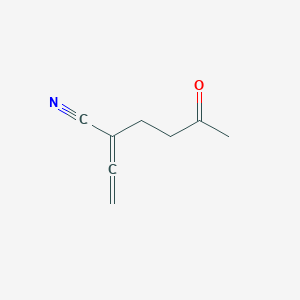
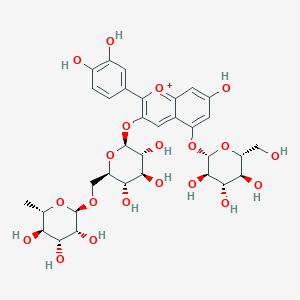
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
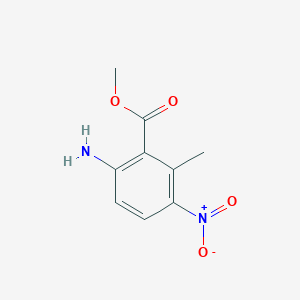
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
